L-Leucine-d10: A Technical Guide for Researchers and Drug Development Professionals
L-Leucine-d10: A Technical Guide for Researchers and Drug Development Professionals
Introduction
L-Leucine-d10 is the deuterated, isotopically labeled form of L-Leucine, an essential branched-chain amino acid (BCAA).[1][2] In this stable isotope, ten hydrogen atoms have been replaced by deuterium. This substitution results in a mass shift of +10 atomic mass units, making it an invaluable tool in mass spectrometry-based analytical methods.[3] Its primary applications are as an internal standard for the precise quantification of its unlabeled counterpart, L-leucine, and as a metabolic tracer to investigate biochemical pathways, protein synthesis, and metabolic flux.[1][4][5] L-Leucine itself is a critical regulator of protein metabolism and activates the mTOR signaling pathway, which is fundamental to cell growth and proliferation.[1][4] This guide provides an in-depth overview of the chemical properties, key applications, and experimental protocols involving L-Leucine-d10.
Core Chemical Properties
L-Leucine-d10 is a white to off-white solid.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 106972-44-5 | [1][4][6][7] |
| Molecular Formula | C₆H₃D₁₀NO₂ | [1][4][6] |
| Molecular Weight | 141.23 g/mol | [1][2][6] |
| Synonyms | Leu-d10, L-Leucine-2,3,3,4,5,5,5,5′,5′,5′-d₁₀ | [4][6] |
| Isotopic Purity | ≥99% deuterated forms | [4][6] |
| Melting Point | 293-296 °C (sublimates) | [3] |
| Solubility | H₂O: 16.67 mg/mL (requires sonication); PBS (pH 7.2): 1 mg/mL | [1][4] |
| Appearance | White to off-white solid | [1] |
| Storage | Powder: 4°C, sealed, away from moisture. In Solvent: -80°C (6 months) | [1] |
Key Applications in Research and Development
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Internal Standard for Mass Spectrometry: The most common application of L-Leucine-d10 is as an internal standard for the quantification of endogenous L-leucine in biological samples (e.g., plasma, serum, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[4][][9] Its chemical similarity to the analyte ensures comparable extraction efficiency and ionization response, correcting for sample loss during preparation and analysis.
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Metabolic Tracer Studies: As a metabolic label, L-Leucine-d10 is used to trace the metabolic fate of leucine (B10760876) in biological systems.[1][] By tracking the incorporation of the deuterium-labeled leucine into proteins and other metabolites, researchers can study protein turnover rates, metabolic fluxes, and pathway dynamics in cells and tissues.[][10]
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Quantitative Proteomics (SILAC): L-Leucine-d10 is utilized in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics.[10] Cells are cultured in a medium containing L-Leucine-d10 ("heavy" medium), leading to its incorporation into all newly synthesized proteins. This allows for the direct comparison of protein abundance between different cell populations (e.g., treated vs. untreated) in a single mass spectrometry experiment.[10]
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Pharmacokinetic Studies: In drug development, deuterated compounds are used to study the pharmacokinetic profiles of drugs.[1] L-Leucine-d10 can serve as an internal standard in studies quantifying drug candidates that are amino acid-based or that affect amino acid metabolism.[9]
Experimental Protocols
Protocol 1: Quantification of L-Leucine in Human Plasma using LC-MS/MS
This protocol describes a high-throughput method for analyzing L-Leucine-d10 (as an internal standard) and endogenous L-Leucine in human plasma. The primary challenge is the removal of high concentrations of proteins that interfere with analysis.[9] Two common sample preparation techniques are presented.
Method A: Protein Precipitation (PPT)
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Sample Preparation:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing L-Leucine-d10 at a known concentration (e.g., 100 ng/mL).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Analysis:
-
Inject the sample into the LC-MS/MS system. The ratio of the peak area of endogenous L-Leucine to the peak area of the L-Leucine-d10 internal standard is used for quantification.
-
Method B: Solid-Phase Extraction (SPE)
-
Sample Preparation:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add the L-Leucine-d10 internal standard.
-
Add 200 µL of a weak acid (e.g., 1% formic acid in water) and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a cation exchange SPE cartridge by washing sequentially with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the prepared plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol, to remove interfering substances.
-
-
Elution:
-
Elute the analytes (L-Leucine and L-Leucine-d10) with 1 mL of a basic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 2: Protein Turnover Analysis using Pulse-Chase SILAC
This protocol outlines a typical pulse-chase experiment using L-Leucine-d10 to measure protein degradation rates.
-
Full Labeling (Pulse):
-
Culture cells in a "heavy" SILAC medium where standard L-leucine is completely replaced with L-Leucine-d10.
-
Continue cell culture for a sufficient number of cell divisions (typically >5) to ensure that the entire proteome is labeled with the "heavy" isotope.[10] This can be verified by mass spectrometry.
-
-
Chase:
-
Replace the "heavy" medium with a "light" medium containing unlabeled L-leucine.[10] This marks time zero (t=0) of the chase.
-
-
Time-Course Sampling:
-
Harvest cell samples at various time points after the switch to the "light" medium (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Protein Extraction and Digestion:
-
Extract total protein from the harvested cells at each time point.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Quantify the relative abundance of "heavy" (containing L-Leucine-d10) and "light" (unlabeled) peptides for each protein at every time point.
-
The rate of decrease in the "heavy" to "light" peptide ratio over time reflects the degradation rate (half-life) of the specific protein.[10]
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References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterated L-leucine | C6H13NO2 | CID 16213587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DL -Leucine-d10 D 98atom 29909-01-1 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. keyorganics.net [keyorganics.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
